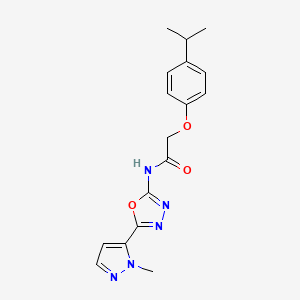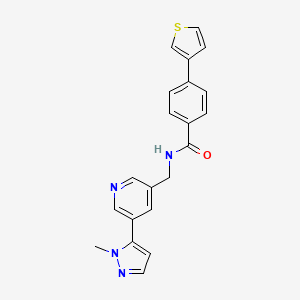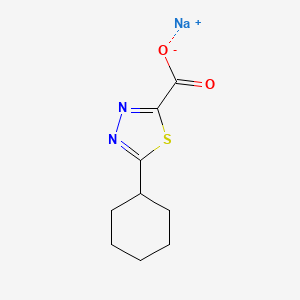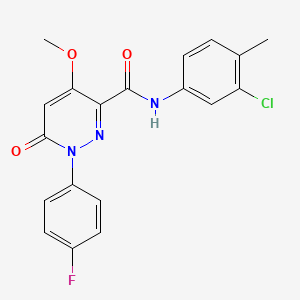![molecular formula C8H5Cl2N3O2 B2576310 2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid CAS No. 1638760-84-5](/img/structure/B2576310.png)
2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is a biochemical reagent . It is a pale-yellow to yellow-brown solid . Its IUPAC name is 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid . The CAS Number is 1638760-84-5 .
Synthesis Analysis
The synthesis of a series of 4-alkylamino-7-methyl analogs of tubercidin from 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has been described . The synthesis involves methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methyl iodide and reaction of this 7-methyl product with the appropriate amine in a Parr bomb at elevated temperatures .Molecular Structure Analysis
The InChI code for 2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is 1S/C8H5Cl2N3O2/c1-13-4(7(14)15)2-3-5(9)11-8(10)12-6(3)13/h2H,1H3,(H,14,15) .Chemical Reactions Analysis
The compound has been used in organic synthesis . For example, it has been used as an intermediate in the synthesis of ribociclib .Physical And Chemical Properties Analysis
The molecular weight of the compound is 246.05 . It is stored in a refrigerator and shipped at room temperature .Scientific Research Applications
Anticancer Research
The compound has been used in the design and synthesis of new pyrrolo[2,3-d]pyrimidine derivatives for anticancer research . These derivatives have shown promising results against several human cancer cell lines, including MCF7, A549, HCT116, PC3, HePG2, PACA2, and BJ1 . Some compounds have shown significant cytotoxic effects and induced apoptotic death of cancer cells .
Molecular Docking Studies
Molecular docking studies have been conducted with these derivatives to understand their binding affinities against anti-apoptotic proteins . This helps in understanding the mechanism of action of these compounds at a molecular level .
Gene Expression Studies
These derivatives have been used to study the expression of various genes involved in cancer . They have been found to up-regulate genes like P53, BAX, DR4, and DR5, and down-regulate genes like Bcl2, Il-8, and CDK4 .
Cell Cycle Studies
The derivatives have been used to study the cell cycle dynamics in cancer cells . Some compounds have been found to cause cell cycle arrest at the G1/S phase .
Multi-Targeted Kinase Inhibitors
The compound has been used in the synthesis of new pyrrolo[2,3-d]pyrimidine derivatives that act as multi-targeted kinase inhibitors . These inhibitors have shown promising results against EGFR, Her2, VEGFR2, and CDK2 enzymes .
Apoptosis Inducers
Some of these derivatives have been found to induce apoptosis in cancer cells . They have shown to increase the activity of proapoptotic proteins like caspase-3 and Bax, and decrease the activity of anti-apoptotic protein Bcl-2 .
Safety and Hazards
Mechanism of Action
Target of Action
The compound “2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid” belongs to the class of pyrrolopyrimidines. Compounds in this class often interact with kinases, which are key enzymes in signal transduction pathways .
Mode of Action
They bind to the ATP-binding site of the kinase, preventing the transfer of a phosphate group to the substrate and thus inhibiting the kinase’s activity .
Biochemical Pathways
Kinase inhibitors can affect a wide range of pathways, including those involved in cell growth, differentiation, and apoptosis .
Pharmacokinetics
The solubility and permeability of a compound can greatly affect its bioavailability .
Result of Action
Kinase inhibitors can lead to the inhibition of cell growth and induction of apoptosis .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can affect the stability and activity of a compound .
properties
IUPAC Name |
2,4-dichloro-7-methylpyrrolo[2,3-d]pyrimidine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N3O2/c1-13-4(7(14)15)2-3-5(9)11-8(10)12-6(3)13/h2H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOWDEPFBRPGDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1N=C(N=C2Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-[3-(Trifluoromethyl)phenyl]quinazolin-2-yl]piperidine-4-sulfonyl fluoride](/img/structure/B2576229.png)
![8-(1H-pyrrole-2-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2576231.png)




![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2576242.png)
![N-[(3,5-Difluorophenyl)methyl]-6-(4-fluorophenyl)-8-oxo-6,7-dihydro-5H-imidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2576243.png)


![N-cyclododecyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2576247.png)
![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)butyramide](/img/structure/B2576250.png)